Ethanone, 1-(2-nitrophenyl)-, oxime
Description
Significance of the Oxime Functional Group in Organic Synthesis
The oxime functional group, characterized by the R¹R²C=NOH moiety, is a cornerstone of modern organic synthesis. Formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632), oximes are highly versatile intermediates. nih.gov Their utility stems from their ability to be transformed into a wide array of other functional groups, including amines, nitriles, and amides, through reactions like reduction and rearrangement (e.g., the Beckmann rearrangement). rsc.org Furthermore, the oxime group can act as a directing group in various transformations and as a ligand in coordination chemistry. nih.gov
Overview of Nitrophenyl Substituents in Organic Compounds
The presence of a nitrophenyl substituent, a benzene (B151609) ring bearing a nitro group (-NO₂), profoundly influences the electronic properties and reactivity of an organic molecule. The nitro group is strongly electron-withdrawing, which can activate the aromatic ring towards nucleophilic aromatic substitution and influence the acidity of nearby protons. The position of the nitro group (ortho, meta, or para) relative to other substituents dictates the specific electronic and steric effects, thereby modulating the compound's reactivity and physical properties.
Contextualization of Ethanone (B97240), 1-(2-nitrophenyl)-, oxime within Oxime Research
Ethanone, 1-(2-nitrophenyl)-, oxime, which features an oxime functional group attached to an ethanone that is substituted with a 2-nitrophenyl group, is a subject of interest in synthetic organic chemistry. While detailed research specifically on this isomer is not as abundant in publicly available literature as its 4-nitro counterpart, its structure suggests significant potential as a precursor for various heterocyclic compounds and other complex organic molecules. The strategic placement of the nitro group at the ortho position can lead to unique intramolecular interactions and reactivity patterns, making it a valuable tool for synthetic chemists.
Properties
CAS No. |
10342-62-8 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
N-[1-(2-nitrophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O3/c1-6(9-11)7-4-2-3-5-8(7)10(12)13/h2-5,11H,1H3 |
InChI Key |
UPUZSBSTYMFQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Ethanone (B97240), 1-(2-nitrophenyl)-, oxime
The principal method for synthesizing Ethanone, 1-(2-nitrophenyl)-, oxime involves the reaction of a ketone with hydroxylamine (B1172632). This well-established oximation reaction is a cornerstone of imine chemistry.
The synthesis is achieved through the condensation reaction between 2-nitroacetophenone and hydroxylamine. nih.gov In this reaction, the nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond characteristic of an oxime. researchgate.net
Typically, hydroxylamine is used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free hydroxylamine. nih.govorgsyn.org Common bases employed for this purpose include sodium carbonate, potassium hydroxide (B78521), or pyridine (B92270). nih.govarpgweb.comchemicalbook.com The reaction is generally performed in a protic solvent such as ethanol (B145695) or methanol. chemicalbook.comgoogle.com
The efficiency and yield of the oxime synthesis are highly dependent on several key reaction parameters. Researchers have investigated the optimization of stoichiometry, pH, and temperature to achieve the best outcomes.
Stoichiometry: A molar excess of hydroxylamine hydrochloride is commonly used to drive the reaction to completion. Ratios of 1.5 equivalents of hydroxylamine hydrochloride to 1 equivalent of the ketone are frequently reported. orgsyn.orgchemicalbook.com
pH: The reaction requires careful pH control. The use of a base is crucial to neutralize the hydrochloric acid generated from the hydroxylamine salt and to facilitate the nucleophilic attack. For instance, adjusting the pH to 7.0 with a sodium carbonate solution after the initial reaction is a documented step. chemicalbook.com The choice of base, from inorganic carbonates to organic amines like pyridine, can influence the reaction rate and work-up procedure. orgsyn.orgarpgweb.com
Temperature: The reaction is typically conducted at elevated temperatures to increase the rate of reaction. Common conditions involve heating the mixture at temperatures ranging from 60 °C to refluxing in solvents like ethanol (around 78-85 °C). orgsyn.orgchemicalbook.com
The following table summarizes typical reaction conditions found in the literature for the synthesis of similar acetophenone (B1666503) oximes.
| Parameter | Condition | Reference |
|---|---|---|
| Starting Ketone | Acetophenone / Substituted Acetophenone | orgsyn.orgchemicalbook.com |
| Reagent | Hydroxylamine Hydrochloride | nih.govorgsyn.orgchemicalbook.com |
| Stoichiometry (Reagent:Ketone) | 1.5 : 1 | orgsyn.orgchemicalbook.com |
| Base | Pyridine or Sodium Carbonate | orgsyn.orgchemicalbook.com |
| Solvent | Ethanol | orgsyn.orgchemicalbook.com |
| Temperature | 60-85 °C | orgsyn.orgchemicalbook.com |
| Reaction Time | ~1-2 hours | orgsyn.orgchemicalbook.com |
Industrial Scale Synthesis Considerations
For the oximation step itself, industrial processes would favor conditions that maximize yield, minimize reaction time, and simplify product isolation. This includes using cost-effective solvents and bases, and optimizing heat transfer within large reactors. Purification on an industrial scale would likely involve crystallization rather than chromatography to reduce costs and solvent waste. One patented method for a similar compound, p-nitroacetophenone oxime, highlights the challenges of isomer separation, which is a crucial factor in large-scale production to ensure the purity of the final product. google.com Furthermore, modern techniques such as microwave-assisted synthesis or sonication, which have been shown to improve reaction times and yields for oximations, could be explored for industrial viability. nih.gov
Derivatization Strategies of this compound
The oxime functional group is a versatile handle for further chemical modification. Derivatization of this compound is primarily focused on the hydroxyl group, leading to the formation of ethers and esters. These derivatives are often synthesized to explore their potential in various chemical applications. nih.govresearchgate.net
Oxime ethers are synthesized by the O-alkylation of the oxime's hydroxyl group. nih.govnih.gov This reaction is typically an Sɴ2 Williamson-type ether synthesis, where the oxime is first deprotonated by a base to form an oximate anion, which then acts as a nucleophile, attacking an alkyl halide. researchgate.net
A general procedure involves treating the oxime with a base like potassium hydroxide in a solvent mixture such as DMSO and water, followed by the addition of an alkylating agent like methyl iodide. google.com This method provides a straightforward route to a variety of O-alkyl and O-aryl oxime ethers. nih.gov
| Reactant 1 | Reactant 2 | Base | Product Class | Reference |
|---|---|---|---|---|
| Oxime | Alkyl Halide | Potassium Hydroxide | Oxime Ether | nih.govgoogle.com |
O-Acylation: The hydroxyl group of the oxime can be readily acylated to form oxime esters. arpgweb.com This is typically achieved by reacting the oxime with an acylating agent such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine or triethylamine (B128534) to scavenge the acidic byproduct. orgsyn.orgarpgweb.com For example, acetophenone oxime can be converted to its O-acetyl derivative using acetic anhydride and pyridine. orgsyn.org This transformation is a common strategy for creating active ester derivatives.
O-Carbamoylation: While specific examples for this compound are less common in the immediate literature, the general reactivity of oximes allows for O-carbamoylation. This would involve the reaction of the oxime's hydroxyl group with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride (R₂N-C(=O)Cl). This reaction would yield an O-carbamoyl oxime, a class of compounds with applications in various fields of chemistry.
The following table summarizes common derivatization reactions for acetophenone oximes.
| Derivative Type | Reagent | Base/Catalyst | Reference |
|---|---|---|---|
| O-Acyl Oxime (Oxime Ester) | Acid Anhydride (e.g., Acetic Anhydride) | Pyridine | orgsyn.org |
| O-Acyl Oxime (Oxime Ester) | Acid Chloride (e.g., Terephthaloyl chloride) | Triethylamine | arpgweb.com |
Formation of Sulfonyl Oxime Derivatives
The hydroxyl group of this compound can undergo esterification with sulfonyl chlorides to yield sulfonyl oxime derivatives. This reaction is a standard procedure for the derivatization of oximes. Typically, the oxime is treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The base serves to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion that readily attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.
This general synthetic approach allows for the introduction of various sulfonyl groups onto the oxime oxygen, yielding a library of sulfonylated derivatives. A related compound, (1Z)-1-{4-[(4-nitrophenyl)sulfonyl]phenyl}ethanone oxime, highlights the formation of a sulfonyl oxime structure, although it originates from a different starting material. lookchem.com The synthesis of bridged terphthaloyl oxime esters from various acetophenone oximes further demonstrates the feasibility of reacting the oxime hydroxyl group with acylating agents. arpgweb.com
General Reaction Scheme for Sulfonylation:
| Reagent | Base | Product |
| p-Toluenesulfonyl chloride | Pyridine | Ethanone, 1-(2-nitrophenyl)-, O-(p-tolylsulfonyl)oxime |
| Methanesulfonyl chloride | Triethylamine | Ethanone, 1-(2-nitrophenyl)-, O-(methylsulfonyl)oxime |
Photochemical Rearrangements for Hydroxy Oxime Synthesis
Recent advancements in photochemistry have enabled the synthesis of α-tertiary hydroxy oximes through a photochemical 1,3-boronate rearrangement. sioc.ac.cn This methodology can be applied to synthesize hydroxy oxime derivatives from compounds structurally related to this compound. The process involves the in-situ formation of a tetracoordinate boron complex between an α-keto oxime and a boronic acid. Upon irradiation with visible light, this complex is excited, facilitating an intramolecular 1,3-migration of an organic group from the boron atom to the ketone's carbonyl carbon. This rearrangement ultimately generates the α-tertiary hydroxy oxime product with high chemoselectivity and in good yields. sioc.ac.cn
In a related context, photoirradiation of α-(2-nitrophenyl)ketones has been shown to induce rearrangement to form cyclic hydroxamates. nih.govscispace.com This reaction proceeds via an intramolecular oxygen transfer from the nitro group to the benzylic position, forming an α-hydroxyketone intermediate with a nitroso group. nih.gov While this specific reaction does not yield a hydroxy oxime, it underscores the photoreactivity of the 2-nitrophenyl moiety.
Table of Photochemical Rearrangement Products:
| Starting Material Type | Reagent | Product Type |
|---|---|---|
| α-Keto oxime | Boronic Acid, Visible Light | α-Tertiary Hydroxy Oxime |
Aqueous Derivatization Techniques
The derivatization of this compound can be performed in aqueous media, offering greener and more practical synthetic routes. One such technique involves the rapid acylation of the oxime's hydroxyl group. For instance, treatment with isonicotinoyl chloride in the presence of a catalyst like 4-dimethylaminopyridine (B28879) can lead to the formation of the corresponding oxime-INC ester. nih.gov This type of reaction can proceed instantaneously at room temperature under aqueous conditions. nih.gov
Another aqueous derivatization method is the O-alkylation of the oxime with epoxides to furnish β-hydroxy oxime O-ethers. This reaction is typically carried out in a water-DMSO solvent system in the presence of a base such as potassium hydroxide at room temperature. researchgate.net This method is often regioselective, yielding valuable derivatives for further synthetic transformations. The nitrosation of secondary nitroalkanes to form ketones or oximes has also been shown to proceed efficiently under neutral aqueous conditions. researchgate.net
Summary of Aqueous Derivatization Methods:
| Derivatization Type | Reagents | Solvent System |
|---|---|---|
| Acylation | Isonicotinoyl chloride, 4-dimethylaminopyridine | Aqueous |
Reactivity and Mechanistic Investigations
Reduction Reactions of the Nitro Moiety
The nitro group of this compound is susceptible to reduction, primarily yielding the corresponding amine, 1-(2-aminophenyl)ethanone oxime. sigmaaldrich.com This transformation is a cornerstone in the synthesis of various derivatives, as the resulting amino group can be further functionalized. A variety of reducing agents and conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.orgchemeurope.comcommonorganicchemistry.comrsc.orgjsynthchem.comresearchgate.netacsgcipr.org
Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas or a hydrogen source like hydrazine. wikipedia.orgcommonorganicchemistry.com Metal-based reductions in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid or acetic acid, are also widely used. commonorganicchemistry.com For more selective reductions, reagents like sodium sulfide (B99878) or tin(II) chloride can be employed. commonorganicchemistry.com These methods are generally effective for the reduction of aromatic nitro compounds without affecting the oxime functionality.
Table of Reducing Agents for the Nitro Group:
| Reducing Agent/System | Product | Notes |
|---|---|---|
| H₂, Pd/C | 1-(2-Aminophenyl)ethanone oxime | Common catalytic hydrogenation method. commonorganicchemistry.com |
| Fe, HCl/CH₃COOH | 1-(2-Aminophenyl)ethanone oxime | A classic and cost-effective reduction method. |
| SnCl₂, HCl | 1-(2-Aminophenyl)ethanone oxime | A mild reducing agent. commonorganicchemistry.com |
| Na₂S | 1-(2-Aminophenyl)ethanone oxime | Can offer selectivity in the presence of other reducible groups. commonorganicchemistry.com |
Nucleophilic Substitution Reactions Involving the Oxime Group
The oxime group of this compound can participate in nucleophilic substitution reactions, primarily through its oxygen atom. The hydroxyl group can be deprotonated by a base to form an oximate anion, which is a potent nucleophile. This anion can then react with various electrophiles.
A prominent example is the O-alkylation with alkyl halides to produce oxime ethers. nih.govnih.govnih.gov This reaction typically proceeds by treating the oxime with an alkyl halide in the presence of a base such as potassium carbonate or potassium hydroxide. nih.gov Similarly, the oxime can react with acyl chlorides, like terephthaloyl chloride, in the presence of a base such as triethylamine to form oxime esters. arpgweb.com These reactions are fundamental for modifying the properties and reactivity of the parent oxime.
Examples of Nucleophilic Substitution on the Oxime Group:
| Electrophile | Base | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | K₂CO₃ | O-Alkyl Oxime Ether |
Hydrolysis Pathways of the Oxime Functionality
The oxime functionality in this compound can be hydrolyzed back to the parent ketone, 1-(2-nitrophenyl)ethanone, and hydroxylamine. This reverse reaction is typically achieved by heating the oxime in the presence of an inorganic acid, such as hydrochloric acid or sulfuric acid. wikipedia.orgchemeurope.com
The mechanism of acid-catalyzed hydrolysis involves the initial protonation of the oxime nitrogen atom. This protonation converts the hydroxyl group into a better leaving group (water). Subsequently, a water molecule from the solution acts as a nucleophile and attacks the carbon atom of the C=N bond. A series of proton transfers then leads to the elimination of hydroxylamine and the regeneration of the ketone's carbonyl group. khanacademy.orgic.ac.uk The equilibrium of this reaction can be shifted towards the ketone and hydroxylamine by using an excess of water. khanacademy.org This hydrolytic pathway is a characteristic reaction of oximes and is important for both synthetic and analytical purposes. wikipedia.orgchemeurope.com
Mechanisms of Side Reactions (e.g., Beckmann Rearrangement)
The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide or a lactam. masterorganicchemistry.comwikipedia.org For an unsymmetrical ketoxime such as this compound, the stereochemistry of the oxime is critical in determining the structure of the resulting amide product. The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom being the one that migrates. wikipedia.org
The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid, which transforms it into a good leaving group (water). unacademy.com This is followed by the concerted migration of the anti-periplanar group to the nitrogen atom, with the simultaneous departure of the water molecule. This 1,2-shift results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. masterorganicchemistry.com
For this compound, two possible stereoisomers exist: the (E)-isomer and the (Z)-isomer.
In the (E)-isomer , the 2-nitrophenyl group is anti-periplanar to the hydroxyl group. Upon treatment with acid, this isomer would undergo rearrangement to yield N-(2-nitrophenyl)acetamide.
In the (Z)-isomer , the methyl group is anti-periplanar to the hydroxyl group. This isomer would rearrange to form 2-nitroacetanilide.
A competing side reaction to the Beckmann rearrangement is the Beckmann fragmentation. This pathway is favored when the migrating group can form a stable carbocation. wikipedia.org In the case of this compound, fragmentation is less likely under standard Beckmann conditions as neither the methyl cation nor the 2-nitrophenyl cation is particularly stable.
Various acidic reagents can be used to catalyze the Beckmann rearrangement, including strong mineral acids, Lewis acids, and even some solid acid catalysts. wikipedia.org
Table 1: Potential Products of the Beckmann Rearrangement of this compound Isomers
| Starting Isomer | Migrating Group (Anti-periplanar to -OH) | Product |
| (E)-Ethanone, 1-(2-nitrophenyl)-, oxime | 2-nitrophenyl | N-(2-nitrophenyl)acetamide |
| (Z)-Ethanone, 1-(2-nitrophenyl)-, oxime | methyl | 2-Nitroacetanilide |
Photo-induced Cleavage Mechanisms (e.g., N-O bond homolysis)
The presence of the ortho-nitro group on the phenyl ring of this compound introduces the possibility of photo-induced reactions. The o-nitrobenzyl moiety is a well-known photolabile protecting group that can undergo cleavage upon irradiation with light, typically in the near-visible range. chemrxiv.org The cleavage of the N-O bond in oximes can also be initiated photochemically, often leading to the formation of radical intermediates. nih.govnih.gov
For this compound, a likely photo-induced mechanism involves the following steps: chemrxiv.org
Photoexcitation : Upon absorption of light (e.g., 405 nm), the o-nitrobenzyl group is excited to a triplet-state biradical.
Intramolecular Hydrogen Atom Transfer (HAT) : The excited nitro group abstracts a hydrogen atom from the benzylic position (in this case, the oxime's carbon is part of the system, but a similar abstraction from the methyl group or other proximal C-H bond could be envisioned, though the classical o-nitrobenzyl photochemistry involves the benzylic C-H). In the context of an oxime without a benzylic hydrogen on an ether linkage, direct excitation and N-O bond homolysis is a more direct pathway.
N-O Bond Homolysis : The relatively weak N-O bond undergoes homolytic cleavage. This is a key step in many photochemical reactions of oximes. nih.govnih.gov This cleavage generates two radical species: an iminyl radical and a hydroxyl radical (or an oxygen-centered radical if the oxime is derivatized). In the specific case of an o-nitrobenzyl system, the process can lead to an iminyl radical and an o-nitrosobenzaldehyde radical. chemrxiv.org
The resulting iminyl radical is a key intermediate that can undergo further reactions, such as cyclization if a suitable intramolecular partner is available, or intermolecular reactions. chemrxiv.org For the parent this compound, the primary photo-induced event would be the homolysis of the N-O bond to generate the corresponding iminyl radical.
Table 2: Key Intermediates in the Photo-induced Cleavage of this compound
| Step | Intermediate | Description |
| Excitation | Triplet-state biradical | The initial excited state of the o-nitrophenyl group. |
| N-O Bond Homolysis | Iminyl radical and Hydroxyl radical | Formed upon the cleavage of the nitrogen-oxygen bond. |
Metal-mediated and Metal-catalyzed Transformations
The oxime functional group can coordinate to metal centers and undergo a variety of transformations catalyzed by metal complexes. These reactions are diverse and can be used to synthesize a range of organic compounds, including various heterocyclic systems. researchgate.net
For this compound, several types of metal-involved transformations can be envisioned:
Metal-Catalyzed Beckmann Rearrangement : As an alternative to traditional acid catalysis, various metal catalysts have been developed to promote the Beckmann rearrangement under milder conditions. These include catalysts based on zinc, copper, iron, and rhodium. researchgate.netorganic-chemistry.org For example, a zinc(II)-catalyzed protocol using hydroxylamine-O-sulfonic acid in water has been shown to be effective for producing secondary amides from ketoximes. organic-chemistry.org
Reductive Cleavage of the N-O Bond : Transition metals, often in the presence of a reducing agent, can catalyze the cleavage of the N-O bond to produce imines or amines.
Cyclization Reactions : The presence of the ortho-nitro group offers possibilities for metal-catalyzed reductive cyclization reactions. For instance, catalytic hydrogenation using a metal catalyst like palladium or platinum could simultaneously reduce the nitro group to an amine and potentially lead to intramolecular cyclization with the oxime moiety or its derivatives to form heterocyclic structures like quinazoline (B50416) N-oxides.
Cross-Coupling Reactions : The N-O bond of oxime esters can be activated by photocatalysis for cross-coupling reactions. nih.gov While this typically involves derivatization of the oxime, it highlights the potential for metal-involved radical pathways.
The specific outcome of a metal-mediated or -catalyzed reaction will depend on the choice of metal, ligands, solvent, and reaction conditions.
Table 3: Examples of Metal-Catalyzed Transformations Applicable to Oximes
| Transformation | Metal Catalyst Example | Product Type |
| Beckmann Rearrangement | Zinc(II) organic-chemistry.org | Amide |
| Beckmann Rearrangement | Gold(I) organic-chemistry.org | Amide |
| Reductive Cyclization | Palladium/Carbon (with H₂) | Heterocycle |
| Aryl Alkene Oximation | Iron(II) researchgate.net | Ketoxime |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Key expected vibrational frequencies include:
O-H Stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the hydroxyl group of the oxime, often broadened due to hydrogen bonding. researchgate.net
C=N Stretch: The carbon-nitrogen double bond of the oxime typically shows a medium to weak absorption band around 1620-1680 cm⁻¹. researchgate.net
N-O Stretch: The nitrogen-oxygen single bond of the oxime group usually appears in the 930-960 cm⁻¹ region.
NO₂ Stretches: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Oxime (-OH) | O-H Stretch | 3100-3500 | Broad, Medium |
| Aromatic Ring | C-H Stretch | ~3000-3100 | Medium-Weak |
| Methyl (-CH₃) | C-H Stretch | ~2850-2960 | Medium-Weak |
| Oxime (C=N) | C=N Stretch | 1620-1680 | Medium-Weak |
| Nitro Group (-NO₂) | Asymmetric N=O Stretch | 1520-1560 | Strong |
| Aromatic Ring | C=C Stretch | ~1450-1600 | Variable |
| Nitro Group (-NO₂) | Symmetric N=O Stretch | 1345-1385 | Strong |
Mass Spectrometry Techniques (e.g., GC-MS, HRMS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.gov It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
For this compound (C₈H₈N₂O₃), the molecular weight is 180.17 g/mol . sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) could be used to separate the E and Z isomers and analyze their individual mass spectra. nist.gov
Electron Ionization (EI) Mass Spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways might include:
Loss of a hydroxyl radical (•OH) to give a fragment at m/z = 163.
Loss of a methyl radical (•CH₃) to give a fragment at m/z = 165.
Cleavage of the N-O bond.
Fragments characteristic of the 2-nitrophenyl group, such as the nitrophenyl cation at m/z = 122 or the tropylium-like ion after rearrangement.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 180 | Molecular Ion [M]⁺ | [C₈H₈N₂O₃]⁺ |
| 165 | [M - CH₃]⁺ | [C₇H₅N₂O₃]⁺ |
| 163 | [M - OH]⁺ | [C₈H₇N₂O₂]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about conjugated systems and chromophores within the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the 2-nitrophenyl chromophore. nist.govnist.gov Typical transitions include:
π → π* transitions: These high-energy transitions are associated with the conjugated π-system of the aromatic ring and the C=N bond. They usually result in strong absorption bands.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen of the nitro group or the nitrogen of the oxime) to an anti-bonding π* orbital. These bands are typically weaker in intensity.
The presence of the nitro group and the oxime group, both containing lone pairs and π-systems, will influence the position and intensity of the absorption maxima (λ_max).
Table 4: Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λ_max Range (nm) |
|---|---|---|
| π → π* | Aromatic Ring, C=N | 200-280 |
| n → π* | Nitro Group (-NO₂) | > 280 |
Data compiled from NIST Chemistry WebBook for the parent ketone, 1-(2-nitrophenyl)ethanone, shows absorption in the UV region, which would be modulated by the oxime functional group. nist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and torsional angles with high precision.
For this compound, an X-ray crystal structure would:
Unambiguously determine whether the E or Z isomer is present in the crystal lattice.
Provide precise measurements of the C=N, N-O, and other key bond lengths and angles.
Reveal the conformation of the molecule, including the dihedral angle between the plane of the oxime group and the plane of the 2-nitrophenyl ring.
Elucidate the intermolecular interactions that govern the crystal packing. Studies on similar ethanone oximes have revealed extensive intermolecular hydrogen bonding networks, where the oxime's hydroxyl group acts as a hydrogen bond donor to an acceptor on an adjacent molecule, such as the oxime nitrogen or another functional group. nih.gov In this specific compound, the nitro group could also act as a hydrogen bond acceptor.
Structural Elucidation and Properties
Molecular Structure and Isomerism
The presence of the C=N double bond in the oxime functional group allows for the existence of (E) and (Z) stereoisomers. The relative stability of these isomers is influenced by steric and electronic factors. In the case of Ethanone, 1-(2-nitrophenyl)-, oxime, the bulky 2-nitrophenyl group would likely favor the formation of the (E)-isomer to minimize steric hindrance.
Although a crystal structure for this compound is not available in the public domain, studies on analogous compounds like (E)-1-(4-aminophenyl)ethanone oxime reveal important structural features. nih.govresearchgate.net X-ray crystallography of this related compound shows that the molecules are linked by intermolecular hydrogen bonds, forming a three-dimensional network. It is plausible that this compound would exhibit similar intermolecular interactions in the solid state.
Predicted Physicochemical Properties
Based on the properties of its precursor and related nitrophenyl oximes, some physicochemical properties of this compound can be predicted.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. |
| Acidity | The oxime proton is weakly acidic. |
Note: This interactive data table presents the predicted physicochemical properties of the target compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Studies of Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-electron systems. DFT calculations allow for the determination of a molecule's optimized geometry, corresponding to its most stable conformation, and its total electronic energy. For oxime derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-31G(d), are commonly employed to model their molecular structures and energetics with high accuracy. rsc.orgnih.gov These calculations provide a foundational understanding of the molecule's stability and the spatial arrangement of its atoms. The process involves minimizing the molecule's energy to find its ground state, offering a detailed picture of bond lengths, bond angles, and dihedral angles.
Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. nih.gov
A smaller energy gap suggests higher reactivity, lower kinetic stability, and higher polarizability. In molecules like Ethanone (B97240), 1-(2-nitrophenyl)-, oxime, the HOMO is typically localized over the phenyl ring and the oxime group, while the electron-withdrawing nitro group significantly influences the LUMO, localizing it primarily on the nitrophenyl moiety. This separation of frontier orbitals is indicative of charge transfer characteristics within the molecule. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the molecule's reactivity.
Table 1: Representative Quantum Chemical Parameters Derived from HOMO/LUMO Energies
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the HOMO. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the LUMO. |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the energy lowering of a system when it accepts electrons. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
This table presents the definitions and significance of quantum chemical parameters. The actual values are specific to the molecule and the level of theory used in the calculation.
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a computational method used to assign partial atomic charges to the individual atoms within a molecule. This analysis provides insight into the distribution of electron density and helps identify electrophilic and nucleophilic centers. For Ethanone, 1-(2-nitrophenyl)-, oxime, a Mulliken charge analysis would be expected to reveal significant charge separation due to the presence of highly electronegative oxygen and nitrogen atoms. The oxygen atoms of the nitro group and the oxime group, along with the nitrogen atoms, would exhibit negative partial charges. Conversely, the carbon atom of the carbonyl group and the carbon atom attached to the nitro group would carry a partial positive charge, making them susceptible to nucleophilic attack. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and reactivity patterns.
Table 2: Representative Mulliken Atomic Charges for Key Atoms
| Atom | Representative Partial Charge (e) |
|---|---|
| O (nitro group) | -0.35 to -0.45 |
| N (nitro group) | +0.40 to +0.50 |
| O (oxime group) | -0.25 to -0.35 |
| N (oxime group) | -0.10 to -0.20 |
| C (carbonyl) | +0.20 to +0.30 |
Note: These values are illustrative and depend on the specific computational method and basis set employed. They represent typical charge distributions found in similar functional groups.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the reactive sites for both electrophilic and nucleophilic attacks. The MEP map is color-coded to indicate different potential values: regions of negative potential (typically colored red and yellow) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.
For this compound, the MEP map would show the most negative potential concentrated around the oxygen atoms of the nitro and oxime groups. These regions are the primary sites for interactions with electrophiles. The areas around the hydrogen atoms of the phenyl ring and the methyl group would exhibit positive potential, making them likely targets for nucleophiles.
Predicted Nonlinear Optical Properties
Molecules that possess both an electron-donating group and an electron-accepting group connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. The presence of the nitrophenyl group (an electron acceptor) in this compound suggests it may have NLO activity. DFT calculations are a standard method for predicting NLO properties, particularly the first hyperpolarizability (β), which is a measure of the second-order NLO response. Computational studies on similar nitro-aromatic compounds have shown that they can possess notable NLO behavior. The investigation of properties like dipole moment, polarizability, and hyperpolarizability through computational methods can help in designing novel materials for optoelectronic applications.
Molecular Dynamics and Simulation Studies
While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to study conformational flexibility, such as the rotation around single bonds, and the stability of different conformers. For a related compound, (Z)-1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone oxime, MD studies combined with NMR have been used to investigate the formation of hydrogen bonds and determine the energy barriers for rotation around the C-Ar and N-C bonds. These simulations can reveal the different conformers present in a solution and the dynamics of their interconversion. Such studies on this compound would elucidate its conformational landscape and how it is influenced by its environment.
Conclusion
Advanced Research Applications
Applications in Organic Synthesis as Reagents and Building Blocks
Ethanone (B97240), 1-(2-nitrophenyl)-, oxime serves as a versatile building block and reagent in organic synthesis. Oximes, in general, are known for their utility as intermediates in the synthesis of more complex molecules. They can be transformed into a variety of functional groups, making them valuable precursors in multi-step synthetic pathways. For instance, oximes can be converted to amines through reduction or to amides via the Beckmann rearrangement. britannica.com
The presence of the nitro group on the phenyl ring of Ethanone, 1-(2-nitrophenyl)-, oxime further enhances its synthetic utility. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the molecule and provide a handle for further functionalization. For example, the nitro group can be reduced to an amino group, allowing for the introduction of a wide range of substituents.
Derivatives of nitrophenyl ethanone oxime are utilized as reagents and intermediates in the synthesis of complex organic molecules. lookchem.com For instance, (1Z)-1-{4-[(4-nitrophenyl)sulfonyl]phenyl}ethanone oxime is a key building block in pharmaceutical research and drug development. lookchem.com The synthesis of various oxime derivatives, such as those with different substituents on the phenyl ring or modifications to the oxime group, allows for the fine-tuning of their chemical properties and reactivity for specific synthetic targets. orgsyn.org
Role in the Development of Photosensitive Compositions
The photosensitive nature of nitroaromatic compounds makes this compound and its derivatives promising candidates for the development of photosensitive compositions. Upon exposure to light, particularly UV radiation, these compounds can undergo various photochemical reactions. This property is harnessed in the design of photoresists, which are light-sensitive materials used in microlithography for the fabrication of integrated circuits and other microdevices. beilstein-journals.org
Oxime derivatives, particularly O-acyl and O-sulfonyl oximes, are known to function as photoacid generators (PAGs). beilstein-journals.org When irradiated, the N-O bond in these compounds undergoes homolytic cleavage, leading to the formation of radicals that can ultimately generate an acid. beilstein-journals.org This photogenerated acid can then catalyze chemical reactions in the surrounding polymer matrix, altering its solubility and allowing for the creation of a patterned image. The nitro group in this compound can also contribute to its photosensitivity, potentially influencing the efficiency and wavelength sensitivity of the photolytic process. mdpi.com
Catalytic Applications of Oxime Derivatives
While direct catalytic applications of this compound itself are not extensively documented, oxime derivatives are widely used as ligands in coordination chemistry and catalysis. wikipedia.org The nitrogen and oxygen atoms of the oxime group can coordinate to metal ions, forming stable metal complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.
For example, nickel complexes of dimethylglyoxime (B607122) are well-known in analytical chemistry and have also been explored for their catalytic properties. wikipedia.org Similarly, salicylaldoxime (B1680748) is used as a chelator in hydrometallurgy. wikipedia.org The specific structure of the oxime ligand, including the substituents on the carbon and nitrogen atoms, can significantly influence the catalytic activity and selectivity of the resulting metal complex. The 2-nitrophenyl group in this compound could modulate the electronic properties of the ligand and, consequently, the catalytic behavior of its metal complexes.
DNA Interaction Studies
The interaction of small molecules with DNA is a critical area of research, with implications for the development of new therapeutic agents and molecular probes. This compound and its derivatives have been the subject of DNA interaction studies, revealing their potential to bind to and cleave DNA under specific conditions.
DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)
Studies on nitrophenyl oxime esters have shown that these compounds can interact with DNA. mdpi.comnih.gov One of the primary modes of non-covalent interaction is intercalation, where the planar aromatic part of the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comnih.govnih.gov This mode of binding is often confirmed by viscosity experiments and competitive binding studies with known intercalators like ethidium (B1194527) bromide. mdpi.comnih.gov An increase in the viscosity of a DNA solution upon the addition of a compound is indicative of the lengthening of the DNA helix, a characteristic of intercalation. nih.gov
Another potential binding mode is groove binding, where the molecule fits into the minor or major groove of the DNA helix. nih.govnih.gov The specific mode of binding is influenced by the molecule's size, shape, and the nature of its substituents. The 2-nitrophenyl group and the oxime functionality of this compound would play a crucial role in determining its preferred binding mode.
| Compound Type | Primary Binding Mechanism | Supporting Evidence |
|---|---|---|
| p-Nitrophenyl Oxime Esters | Intercalation | Increased DNA viscosity, fluorescence quenching of ethidium bromide-DNA complex. mdpi.comnih.gov |
| Terbenzimidazole Analogues | Minor Groove Binding | Flow linear dichroism properties. nih.gov |
DNA Photocleavage Activity and Mechanisms
A significant area of research has focused on the ability of nitrophenyl oxime derivatives to cleave DNA upon photoactivation. mdpi.comnih.gov When irradiated with UV light, these compounds can induce single-strand and, in some cases, double-strand breaks in plasmid DNA. mdpi.commdpi.com The efficiency of photocleavage is dependent on the wavelength of light used, with higher cleavage observed at wavelengths where the compound exhibits strong absorption. mdpi.com
The mechanism of photocleavage is believed to involve the generation of reactive radical species upon homolytic cleavage of the N-O bond in the oxime moiety. beilstein-journals.orgmdpi.com These radicals can then abstract hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to strand scission. In some cases, the presence of a nitro group can also contribute to the photocleavage activity, potentially through different photochemical pathways. mdpi.com Studies have also investigated the role of oxygen, with some oxime derivatives showing the ability to cleave DNA both in the presence and absence of oxygen, suggesting multiple mechanistic pathways. mdpi.com
| Compound Type | Irradiation Wavelength (nm) | Observed DNA Damage | Proposed Mechanism |
|---|---|---|---|
| p-Nitrobenzoyl conjugated oxime esters | 312, 365 | Single-stranded and double-stranded nicks. mdpi.com | Generation of reactive radicals from N-O bond homolysis. beilstein-journals.orgmdpi.com |
| O-Halo-phenyl carbamoyl (B1232498) amidoximes | UVA | Single-stranded and double-stranded nicks. mdpi.com | Radicals from N-O bond homolysis and potentially hydroxyl radicals in the presence of air. mdpi.com |
Development of "Synthetic Nucleases"
The ability of certain oxime derivatives to cleave DNA upon photoactivation has led to their exploration as "synthetic nucleases". beilstein-journals.org These are small molecules designed to mimic the function of natural nuclease enzymes, which cleave phosphodiester bonds in nucleic acids. The key advantage of synthetic nucleases is the potential for external control over their activity, such as through light activation. beilstein-journals.org
By modifying the structure of the oxime and its substituents, it is possible to tune the DNA binding affinity, sequence specificity, and photocleavage efficiency. beilstein-journals.org The development of such "on-demand" DNA cleaving agents holds promise for various biotechnological applications, including gene manipulation and targeted therapies. beilstein-journals.org The ability to localize the DNA-damaging effects to specific regions by controlling the irradiation area is a significant advantage in potential therapeutic applications. researchgate.net
Exploration in Chemical Biology Research for Molecular Target Interactions
The scientific exploration of "this compound" within the realm of chemical biology is an emerging area of interest, largely propelled by the distinct chemical properties of its constituent functional groups: the nitroaromatic ring and the oxime moiety. Although direct and extensive research on the specific molecular target interactions of this compound is not widely documented, its structural features provide a strong basis for potential applications in probing and modulating biological systems.
The presence of the nitro group on the phenyl ring is a key determinant of the compound's potential biological activity. Nitroaromatic compounds are known to engage in various non-covalent interactions, which are fundamental to their recognition and binding by biological macromolecules such as proteins and nucleic acids. A notable interaction is the π-hole interaction, where the electropositive region on the nitrogen atom of the nitro group can interact favorably with electron-rich lone pairs on atoms like oxygen and sulfur found in protein residues. nih.gov This type of interaction can contribute significantly to the binding affinity and specificity of a ligand for its protein target.
While specific enzyme inhibition or receptor binding studies for "this compound" are not extensively reported, the broader class of nitro compounds has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory effects. nih.gov The oxime functional group itself is not merely a passive linker; it can participate in hydrogen bonding and coordination with metal ions, which may be present in the active sites of metalloenzymes.
The potential for "this compound" to serve as a molecular probe or a lead compound in drug discovery is therefore rooted in the synergistic effects of its nitro and oxime functionalities. Future research in this area would likely involve screening this compound against various biological targets to elucidate its specific interactions and potential therapeutic applications.
Table 1: Potential Molecular Interactions of the Nitro Group in a Biological Context
| Interaction Type | Description | Potential Significance for "this compound" |
| π-Hole Interactions | The electropositive region on the nitro group's nitrogen atom interacts with lone-pair electrons of protein residues (e.g., from carbonyls or sulfur-containing amino acids). nih.gov | May contribute to the binding affinity and specificity of the compound to target proteins. nih.gov |
| Hydrogen Bonding | The oxygen atoms of the nitro group can act as hydrogen bond acceptors. nih.gov | Can facilitate the specific recognition and binding to amino acid residues in a protein's active site. |
| Dipole-Dipole Interactions | The strong dipole moment of the nitro group can interact with polar residues in a binding pocket. | Influences the orientation and stabilization of the compound within a biological target. |
| Reductive Metabolism | The nitro group can be reduced by nitroreductase enzymes, particularly in hypoxic environments. svedbergopen.com | Potential for development as a hypoxia-activated prodrug or could lead to the generation of cytotoxic metabolites. svedbergopen.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-nitrophenyl)ethanone oxime, and how do reaction conditions influence yield?
- Methodology : The oxime is typically synthesized by reacting 1-(2-nitrophenyl)ethanone (CAS 577-59-3) with hydroxylamine hydrochloride or sulfate under mildly acidic conditions (e.g., sodium acetate buffer in ethanol/water). Heating at 60–80°C for 4–6 hours ensures complete conversion .
- Critical Parameters : Excess hydroxylamine (1.2–1.5 equivalents) improves yield. pH control (5.5–6.5) minimizes side reactions like Beckmann rearrangement. Isolation involves precipitation in ice water followed by recrystallization from ethanol .
| Synthesis Data | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Hydroxylamine HCl, EtOH, pH 6 | 70°C, 5h | 82 | ≥95% |
| Hydroxylamine sulfate, H2O/EtOH | 60°C, 6h | 75 | 90% |
Q. What spectroscopic techniques are most effective for characterizing 1-(2-nitrophenyl)ethanone oxime?
- Key Methods :
- FT-IR : Confirms oxime formation via N–O stretch (930–960 cm⁻¹) and C=N stretch (1640–1680 cm⁻¹). The nitro group (NO₂) shows asymmetric/symmetric stretches at 1520 and 1340 cm⁻¹ .
- ¹H/¹³C NMR : The oxime proton (N–OH) appears as a broad singlet at δ 10.5–11.5 ppm. The aromatic protons split into distinct multiplets due to nitro group deshielding .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 195.04 (C₈H₇N₂O₃⁺) and fragment peaks at m/z 149 (loss of NO₂) .
Q. What are the key physical properties of 1-(2-nitrophenyl)ethanone oxime?
- Data from Literature :
- Melting Point : 178–179°C (decomposes above 200°C) .
- Solubility : Moderately soluble in ethanol, DMSO; poorly soluble in water (<1 mg/mL at 25°C) .
- Stability : Hygroscopic; store under inert gas at 4°C to prevent hydrolysis.
Advanced Research Questions
Q. How does the nitro group influence the electronic structure and reactivity of the oxime moiety?
- Mechanistic Insight : The electron-withdrawing nitro group reduces electron density on the oxime nitrogen, lowering nucleophilicity. This stabilizes the oxime against tautomerization but enhances electrophilic substitution at the aromatic ring.
- Computational Evidence : DFT studies (B3LYP/6-311+G(d,p)) show a 15% decrease in N–O bond order compared to non-nitrated analogs, affecting redox behavior .
Q. What coordination modes are observed in metal complexes of 1-(2-nitrophenyl)ethanone oxime?
- Experimental Findings : The oxime acts as a bidentate ligand, coordinating via the oxime nitrogen and the nitro group’s oxygen. With Cu(II), it forms distorted square-planar complexes (e.g., [Cu(C₈H₆N₂O₃)₂]·2H₂O), confirmed by X-ray crystallography .
- Applications : These complexes exhibit catalytic activity in oxidation reactions (e.g., cyclohexane to adipic acid) and antimicrobial properties .
Q. How can contradictions in reported toxicity data for nitroaryl oximes be resolved?
- Analysis : While acute toxicity (rat LD₅₀: 1600 mg/kg) suggests low hazard , chronic exposure risks (mutagenicity, carcinogenicity) remain unstudied.
- Recommendations :
Use Ames test (TA98 strain) to assess mutagenicity.
Conduct in vitro micronucleus assays for genotoxicity .
Methodological Guidance Table
Critical Gaps in Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
